Cas no 93570-98-0 (2-Methylcyclohexyl 4-methylbenzene-1-sulfonate)

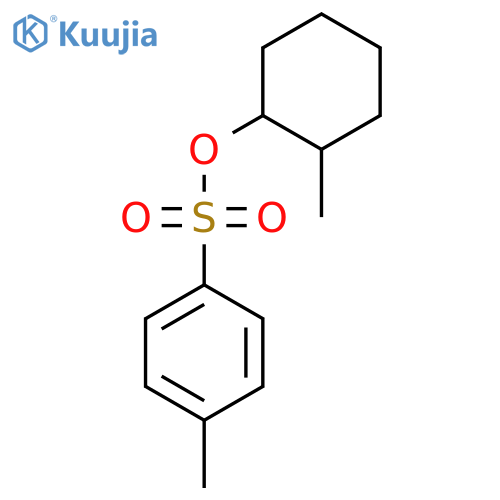

93570-98-0 structure

商品名:2-Methylcyclohexyl 4-methylbenzene-1-sulfonate

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- EN300-7129659

- 93570-98-0

- SCHEMBL13967490

- 2-methylcyclohexyl 4-methylbenzene-1-sulfonate

- 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C14H20O3S/c1-11-7-9-13(10-8-11)18(15,16)17-14-6-4-3-5-12(14)2/h7-10,12,14H,3-6H2,1-2H3

- InChIKey: UGAMGGPTPKWQKI-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCCCC1C

計算された属性

- せいみつぶんしりょう: 268.11331567g/mol

- どういたいしつりょう: 268.11331567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 51.8Ų

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7129659-2.5g |

2-methylcyclohexyl 4-methylbenzene-1-sulfonate |

93570-98-0 | 2.5g |

$754.0 | 2023-07-06 | ||

| Enamine | EN300-7129659-10.0g |

2-methylcyclohexyl 4-methylbenzene-1-sulfonate |

93570-98-0 | 10.0g |

$1654.0 | 2023-07-06 | ||

| Enamine | EN300-7129659-0.5g |

2-methylcyclohexyl 4-methylbenzene-1-sulfonate |

93570-98-0 | 0.5g |

$370.0 | 2023-07-06 | ||

| Enamine | EN300-7129659-0.05g |

2-methylcyclohexyl 4-methylbenzene-1-sulfonate |

93570-98-0 | 0.05g |

$323.0 | 2023-07-06 | ||

| Enamine | EN300-7129659-5.0g |

2-methylcyclohexyl 4-methylbenzene-1-sulfonate |

93570-98-0 | 5.0g |

$1115.0 | 2023-07-06 | ||

| Enamine | EN300-7129659-0.1g |

2-methylcyclohexyl 4-methylbenzene-1-sulfonate |

93570-98-0 | 0.1g |

$339.0 | 2023-07-06 | ||

| Enamine | EN300-7129659-0.25g |

2-methylcyclohexyl 4-methylbenzene-1-sulfonate |

93570-98-0 | 0.25g |

$354.0 | 2023-07-06 | ||

| Enamine | EN300-7129659-1.0g |

2-methylcyclohexyl 4-methylbenzene-1-sulfonate |

93570-98-0 | 1.0g |

$385.0 | 2023-07-06 |

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

93570-98-0 (2-Methylcyclohexyl 4-methylbenzene-1-sulfonate) 関連製品

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬